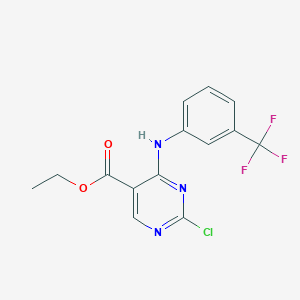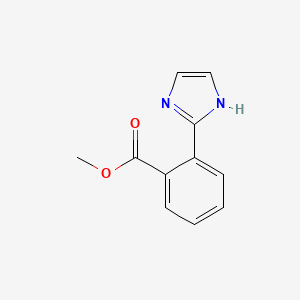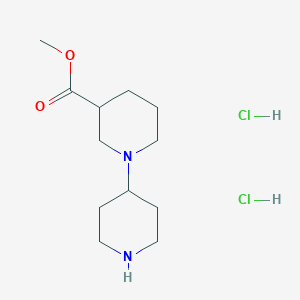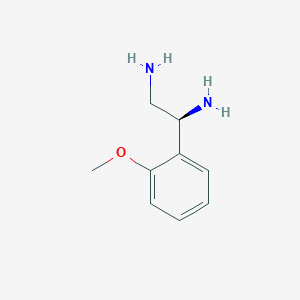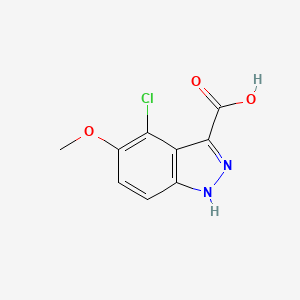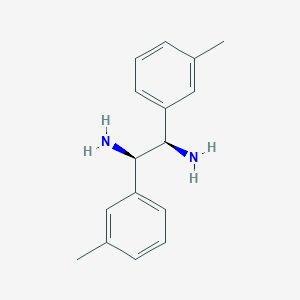
(1R,2R)-1,2-Bis(3-methylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C16H20N2This compound is characterized by the presence of two amine groups attached to a central ethane backbone, with two 3-methylphenyl groups attached to the carbon atoms adjacent to the amine groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- typically involves the reaction of 3-methylbenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired (1R,2R) enantiomer. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-: Similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)-, (1R,2R)-: Similar structure but with 2-methylphenyl groups instead of 3-methylphenyl groups.
Uniqueness
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is unique due to its specific chiral configuration and the presence of 3-methylphenyl groups. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in asymmetric synthesis and chiral drug development .
Propriétés
Formule moléculaire |
C16H20N2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1 |
Clé InChI |
ZZCFHMGJMQEYQJ-HZPDHXFCSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@H]([C@@H](C2=CC=CC(=C2)C)N)N |
SMILES canonique |
CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




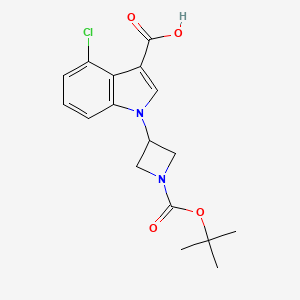


![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)

